molecular formula C15H10N2O5 B12965914 7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid

7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid

Cat. No.: B12965914
M. Wt: 298.25 g/mol
InChI Key: HYSYLJJPLMYRCN-UHFFFAOYSA-N
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Description

7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 7th position, a phenoxy group at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The introduction of the nitro and phenoxy groups can be achieved through nitration and etherification reactions, respectively. The carboxylic acid group is usually introduced via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Nitro-1H-indole-2-carboxylic acid
  • 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid
  • 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Uniqueness

7-Nitro-5-phenoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

7-nitro-5-phenoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H10N2O5/c18-15(19)12-7-9-6-11(22-10-4-2-1-3-5-10)8-13(17(20)21)14(9)16-12/h1-8,16H,(H,18,19)

InChI Key

HYSYLJJPLMYRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C3C(=C2)C=C(N3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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